Clinafloxacin

描述

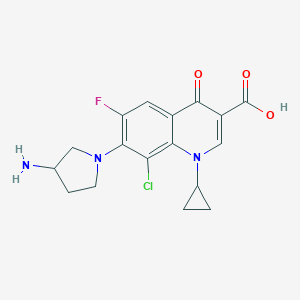

Structure

3D Structure

属性

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFN3O3/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9/h5,7-9H,1-4,6,20H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPKADBNRMWEQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869455 |

Source

|

| Record name | Clinafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26658614 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

105956-97-6 |

Source

|

| Record name | Clinafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105956-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clinafloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105956976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clinafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14025 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clinafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 105956-97-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLINAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N86XTF9QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Clinafloxacin Against DNA Gyrase

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms through which clinafloxacin, a potent fluoroquinolone antibiotic, exerts its antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV. It includes a summary of quantitative inhibitory data, detailed experimental protocols for studying these interactions, and visualizations of the core mechanisms and workflows.

Core Mechanism of Action: Interruption of DNA Topology Dynamics

This compound, like other fluoroquinolones, functions by inhibiting the activity of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for managing the topological state of DNA during replication, transcription, and repair.

-

DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process that relieves the torsional stress arising from the unwinding of the DNA helix during replication.[3][4] In most Gram-negative bacteria, DNA gyrase is the principal target of fluoroquinolones.[3]

-

Topoisomerase IV: Primarily responsible for the decatenation (unlinking) of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.[3][5] In many Gram-positive bacteria, topoisomerase IV is the preferential target.[3]

The bactericidal action of this compound stems from its ability to trap these enzymes in a transient stage of their catalytic cycle. The process involves:

-

Complex Formation: The enzyme (DNA gyrase or topoisomerase IV) binds to a segment of DNA (the G-segment) and creates a double-stranded break.[3][6]

-

Stabilization of the Cleavage Complex: this compound intercalates into the broken DNA at the site of the cleavage.[3] It then stabilizes this "cleavage complex," a ternary structure consisting of the enzyme, the cleaved DNA, and the drug molecule.[2][6]

-

Inhibition of Re-ligation: By stabilizing this complex, this compound physically prevents the enzyme from re-ligating the broken DNA strands.[3]

-

Cellular Consequences: These stabilized complexes act as physical roadblocks to the progression of DNA replication forks and transcription machinery.[2][6] The accumulation of these stalled complexes and the subsequent generation of permanent double-strand breaks lead to the initiation of the SOS response and, ultimately, programmed cell death.[2]

A key feature of the drug-enzyme interaction is the water-metal ion bridge . The C3-carboxyl and C4-keto groups on the this compound molecule chelate a magnesium (Mg²⁺) ion, which is itself coordinated by water molecules. These water molecules then form hydrogen bonds with specific amino acid residues within the Quinolone Resistance-Determining Region (QRDR) of the enzyme's A-subunit (GyrA for gyrase, ParC for topoisomerase IV), typically involving a serine and an acidic residue (e.g., Ser-83 and Asp-87 in E. coli GyrA).[3][7] This bridge is crucial for anchoring the drug in the active site and stabilizing the cleavage complex.[7]

Caption: this compound's mechanism of action against DNA gyrase.

Dual-Targeting Activity and Resistance

A critical feature of this compound is its potent, dual-targeting activity against both DNA gyrase and topoisomerase IV in certain pathogens, such as Streptococcus pneumoniae.[8][9][10] This is significant because fluoroquinolones that preferentially target only one enzyme can be rendered less effective by a single mutation in the corresponding gene. For this compound, a mutation in either gyrA or parC alone has only a minor effect on its minimum inhibitory concentration (MIC).[10] A significant increase in resistance requires the sequential accumulation of mutations in both target enzyme genes.[8][10] This dual-targeting nature is a desirable trait that is thought to limit the emergence of high-level bacterial resistance.[10]

High-level resistance to this compound in S. pneumoniae has been shown to emerge through a stepwise pathway, requiring four sequential mutations in the QRDRs of the gyrase and topoisomerase IV genes.[10]

Caption: Stepwise pathway to high-level this compound resistance.

Quantitative Inhibitory Data

The potency of this compound has been quantified against purified enzymes (IC₅₀) and whole bacterial cells (MIC).

Table 1: Minimum Inhibitory Concentrations (MIC) against S. pneumoniae

Data sourced from Pan & Fisher (1998).[8][10]

| Strain Genotype | This compound (µg/ml) | Ciprofloxacin (µg/ml) | Sparfloxacin (µg/ml) |

| Wild-Type | 0.125 | 1 | 0.25 |

| parC mutant | 0.25 | 4 | 0.25 |

| gyrA mutant | 0.25 | 1 | 2 |

| parC + gyrA double mutant | 1 | 32-64 | 16-32 |

Table 2: Enzyme Inhibition (IC₅₀) against S. aureus

Data sourced from Inukai et al. (2001).[11]

| Enzyme | This compound (µg/ml) | Ciprofloxacin (µg/ml) | Levofloxacin (µg/ml) | Moxifloxacin (µg/ml) |

| DNA Gyrase | 1.83 | 6.33 | 12.0 | 2.14 |

| Topoisomerase IV | 3.25 | 3.39 | 3.86 | 4.31 |

| IC₅₀ Ratio (Topo IV / Gyrase) | 1.78 | 0.54 | 0.32 | 2.01 |

Table 3: Enzyme Inhibition (IC₅₀) against E. faecalis

Data sourced from Oyamada et al. (2001).[12]

| Enzyme | This compound (µg/ml) | Ciprofloxacin (µg/ml) | Levofloxacin (µg/ml) | Gatifloxacin (µg/ml) |

| DNA Gyrase | Not Reported | 27.8 | 28.1 | 5.60 |

| Topoisomerase IV | Not Reported | 9.30 | 8.49 | 4.24 |

Experimental Protocols

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. The different plasmid forms (supercoiled, relaxed, linear) are then resolved by agarose gel electrophoresis.

Materials:

-

Enzyme: Purified E. coli DNA Gyrase (e.g., 5 U/µL).

-

DNA Substrate: Relaxed pBR322 plasmid DNA (e.g., 1 µg/µL).

-

5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.

-

Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO) to various concentrations.

-

Stop Buffer/Loading Dye (GSTEB): 40% (w/v) Glycerol, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.

-

Other: Chloroform:isoamyl alcohol (24:1), 1% agarose gel, 1X TAE buffer, ethidium bromide stain.

Methodology:

-

Prepare Reaction Mix: On ice, prepare a master mix for the required number of reactions. For a final reaction volume of 30 µL, combine 6 µL of 5X Assay Buffer, 0.5 µL of relaxed pBR322, and water to a volume of 26.7 µL per reaction.

-

Aliquot and Add Inhibitor: Aliquot 26.7 µL of the master mix into pre-chilled microfuge tubes. Add 0.3 µL of the test compound (this compound at various concentrations) to each tube. For controls, add 0.3 µL of solvent (e.g., DMSO) to a "No Inhibitor" tube and a "No Enzyme" tube.

-

Initiate Reaction: Add 3 µL of appropriately diluted DNA gyrase (pre-titrated to determine the amount needed for full supercoiling) to all tubes except the "No Enzyme" control. Add 3 µL of Dilution Buffer to the "No Enzyme" tube. Mix gently.

-

Incubation: Incubate all tubes at 37°C for 30-60 minutes.

-

Stop Reaction: Terminate the reaction by adding 30 µL of GSTEB and 30 µL of chloroform:isoamyl alcohol (24:1). Vortex briefly (~5 seconds) and centrifuge for 1 minute to separate the phases.

-

Analyze by Electrophoresis: Load 20 µL of the upper aqueous phase from each reaction onto a 1% agarose gel containing ethidium bromide.

-

Run and Visualize: Run the gel at ~90V for 90 minutes. Visualize the DNA bands under a UV transilluminator. The inhibition is determined by the decrease in the supercoiled DNA band and the increase in the relaxed DNA band with increasing this compound concentration.

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Protocol 2: DNA Cleavage Assay

This assay detects the formation of the drug-stabilized cleavage complex. It involves incubating the enzyme, DNA, and drug, then treating with a denaturant (like SDS) to dissociate the enzyme subunits, revealing the DNA breaks.

Materials:

-

Same as Protocol 1, but ATP may be omitted as it is not required for cleavage complex formation.

-

Sodium Dodecyl Sulfate (SDS) solution (e.g., 10% w/v).

-

Proteinase K (e.g., 20 mg/mL).

Methodology:

-

Reaction Setup: Combine DNA gyrase (or topoisomerase IV), supercoiled plasmid DNA, and this compound in the assay buffer in a final volume of 20-30 µL.

-

Incubation: Incubate the mixture at 37°C for 15-30 minutes to allow the formation of the cleavage complex.

-

Complex Trapping: Add SDS to a final concentration of 1% (w/v) and Proteinase K to 50 µg/mL. The SDS denatures the enzyme, trapping the DNA in its cleaved, linear form. Proteinase K digests the enzyme covalently bound to the DNA.

-

Incubation: Incubate at 37°C for an additional 30 minutes.

-

Analysis: Analyze the samples by agarose gel electrophoresis as described in Protocol 1. The amount of linearized plasmid DNA is proportional to the amount of cleavage complex formed and indicates the potency of the drug.

Protocol 3: Identification of Resistance Mutations (PCR-RFLP)

This method is used to rapidly screen bacterial mutants for known point mutations in the QRDRs of the gyrA and parC genes.

Materials:

-

Bacterial genomic DNA template from wild-type and mutant strains.

-

PCR primers flanking the QRDR of the target gene (e.g., gyrA).

-

Taq DNA polymerase and dNTPs.

-

Restriction enzyme whose recognition site is created or destroyed by the mutation of interest (e.g., HinfI for certain gyrA mutations).[8]

-

PCR thermocycler.

-

Agarose gel electrophoresis equipment.

Methodology:

-

PCR Amplification: Amplify the QRDR from the genomic DNA of the test strains using the specific primers.

-

Restriction Digest: Digest the resulting PCR product with the chosen restriction enzyme according to the manufacturer's protocol.

-

Gel Electrophoresis: Separate the digested DNA fragments on an agarose or polyacrylamide gel.

-

Analysis: Compare the restriction fragment length polymorphism (RFLP) pattern of the mutant strain to the wild-type strain. A change in the banding pattern (e.g., the appearance of new bands or the disappearance of an old one) indicates the presence of the specific mutation in the QRDR. DNA sequencing is then used to confirm the exact nature of the mutation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Gyrase as a Target for Quinolones [mdpi.com]

- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. journals.asm.org [journals.asm.org]

- 9. DNA Gyrase and Topoisomerase IV Are Dual Targets of this compound Action in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA gyrase and topoisomerase IV are dual targets of this compound action in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Clinafloxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clinafloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria. Its potent antimicrobial effects stem from its dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes in DNA replication. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, antibacterial activity, and pharmacokinetic profile of this compound. Detailed experimental protocols for susceptibility testing are also included to facilitate further research and development.

Chemical Structure and Identification

This compound, a synthetic fluoroquinolone, possesses a core structure characterized by a cyclopropyl group at the N-1 position, a fluorine atom at C-6, a chlorine atom at C-8, and a 3-amino-1-pyrrolidinyl substituent at the C-7 position.[1][2][3] The chemical identifiers and structure of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 7-(3-Aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid[3][4] |

| CAS Number | 105956-97-6[1][2][5] |

| Molecular Formula | C₁₇H₁₇ClFN₃O₃[1][2][5] |

| Molecular Weight | 365.79 g/mol [2][4][5] |

| SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O[4] |

| Synonyms | CI-960, PD-127391, AM-1091[1][2][5] |

| Stereochemistry | Racemic mixture[6] |

Physicochemical Properties

This compound is typically a white to off-white or milk-white crystalline powder.[5] Its physicochemical properties are crucial for its formulation, absorption, and distribution.

| Property | Value | Source |

| Melting Point | 253-258 °C (decomposes) | [2][5] |

| Solubility | Water: Soluble (relatively high)[1][4] | |

| Methanol: ~2 mg/mL at 25 °C | [4] | |

| DMSO: Slightly soluble | [5] | |

| pKa | Data not available in the searched literature. | |

| LogP (XLogP3-AA) | 0.4 (Computed for (R)-enantiomer) | [4] |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][5][7] This dual-targeting mechanism contributes to its potent and broad-spectrum activity.

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This compound binds to the enzyme-DNA complex, preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks, cessation of DNA replication, and ultimately, cell death.

-

Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is crucial for the decatenation of daughter chromosomes following DNA replication. Inhibition by this compound prevents the segregation of replicated DNA, leading to a lethal blockage of cell division.

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Caption: Mechanism of action of this compound.

Antibacterial Spectrum and Activity

This compound demonstrates potent in vitro activity against a wide range of clinically significant pathogens, including many strains resistant to other antibiotics. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial species.

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Gram-Positive Aerobes | ||

| Staphylococcus aureus (methicillin-susceptible) | 0.03 | 0.06 |

| Staphylococcus aureus (methicillin-resistant) | 0.5 | 1 |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.06 | 0.12 |

| Streptococcus pneumoniae (penicillin-resistant) | 0.12 | 0.25 |

| Enterococcus faecalis | 0.12 | 0.25 |

| Gram-Negative Aerobes | ||

| Escherichia coli | ≤0.015 | 0.03 |

| Klebsiella pneumoniae | 0.03 | 0.12 |

| Pseudomonas aeruginosa | 0.5 | 4 |

| Haemophilus influenzae | ≤0.015 | ≤0.015 |

| Anaerobic Bacteria | ||

| Bacteroides fragilis group | 0.25 | 0.5 |

| Clostridium perfringens | 0.12 | 0.25 |

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The determination of the MIC is a fundamental in vitro method to assess the susceptibility of a bacterial isolate to an antimicrobial agent. The following is a generalized protocol for the broth microdilution method, a standard procedure for determining the MIC of this compound.

Materials:

-

This compound analytical grade powder

-

Appropriate solvent (e.g., sterile distilled water or 0.1 N NaOH followed by dilution in sterile water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Incubator (35 ± 2 °C)

-

Microplate reader or a viewing mirror

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL) in an appropriate solvent. Ensure complete dissolution.

-

Preparation of this compound Dilutions: Perform serial twofold dilutions of the stock solution in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension from fresh colonies on an agar plate in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation of Microtiter Plate: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined visually by observing the absence of turbidity or by using a microplate reader to measure optical density. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

The following diagram illustrates the experimental workflow for MIC determination.

Caption: Workflow for MIC determination.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound has been studied in healthy volunteers and patients. Key parameters are summarized below.

| Pharmacokinetic Parameter | Value | Source |

| Oral Bioavailability | ~90% | [1][4] |

| Protein Binding | 0-10% | [1][5] |

| Elimination Half-life (t½) | 6.1 hours | [1][5] |

| Time to Peak Concentration (Tmax) | 0.7 hours (oral) | [1] |

| Metabolism | Approximately 50% metabolized by the liver. | [1] |

| Excretion | Roughly equal hepatic and renal clearance. About 50% of the dose is excreted unchanged in the urine. | [1][5] |

Conclusion

This compound is a potent fluoroquinolone antibiotic with a favorable pharmacokinetic profile and broad-spectrum antibacterial activity. Its dual-targeting mechanism of action against both DNA gyrase and topoisomerase IV makes it an effective agent against a wide array of pathogens, including resistant strains. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working with or interested in this compound. Despite its promising in vitro and early clinical data, the development of this compound was halted due to safety concerns, which should be a key consideration in any future research.

References

- 1. Methods for testing the susceptibility of anaerobic bacteria to two fluoroquinolone compounds, PD 131628 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound, (R)- | C17H17ClFN3O3 | CID 1402479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. nbinno.com [nbinno.com]

- 7. kairosafe.it [kairosafe.it]

The Rise and Fall of a Potent Antibiotic: A Technical Guide to the Discovery and Synthesis of Clinafloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clinafloxacin emerged in the 1990s as a promising fourth-generation fluoroquinolone antibiotic, distinguished by its broad spectrum of activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] Developed by Parke-Davis, its potent in vitro activity, particularly against resistant pathogens, positioned it as a potential significant advancement in the treatment of serious bacterial infections. However, despite its initial promise, the clinical development of this compound was ultimately halted due to safety concerns, specifically phototoxicity and hypoglycemia (low blood sugar).[2][3] This guide provides a detailed technical overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound, offering valuable insights for researchers in the field of antibiotic drug development.

Discovery and Development

The development of this compound was part of a broader effort to expand the antibacterial spectrum of fluoroquinolones. The core structure of fluoroquinolones was systematically modified to enhance their efficacy against Gram-positive bacteria and anaerobes, areas where earlier generations of these antibiotics had limitations. The introduction of a 3-aminopyrrolidinyl substituent at the C-7 position and a chlorine atom at the C-8 position of the quinolone nucleus were key structural modifications that contributed to this compound's enhanced antibacterial profile. While showing significant promise in preclinical and early clinical studies, reports of adverse effects, including severe phototoxicity and dysglycemia, led to the withdrawal of its New Drug Application (NDA) by the manufacturer in 1999.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core fluoroquinolone ring system followed by the addition of the characteristic side chains. The key steps involve the synthesis of the quinolone core, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, and the 3-aminopyrrolidine side chain, followed by their coupling.

Experimental Protocols

Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid:

A common method for the synthesis of the quinolone core is through the Gould-Jacobs reaction or its variations.

-

Step 1: Condensation. An appropriately substituted aniline, 2,4-dichloro-5-fluoroaniline, is reacted with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

-

Step 2: Cyclization. The enamine is then cyclized at high temperature, typically in a high-boiling solvent like diphenyl ether, to form the 4-hydroxyquinoline-3-carboxylate ester.

-

Step 3: N-Alkylation. The nitrogen at the 1-position is alkylated with cyclopropyl bromide in the presence of a base such as potassium carbonate.

-

Step 4: Hydrolysis. The resulting ester is hydrolyzed to the carboxylic acid using a base like sodium hydroxide, followed by acidification to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid.

Synthesis of (R)-3-Aminopyrrolidine:

The chiral 3-aminopyrrolidine side chain is often prepared from a chiral starting material to ensure the desired stereochemistry.

-

Step 1: Starting Material. A suitable chiral starting material, such as D-aspartic acid, is used.

-

Step 2: Ring Formation. The starting material undergoes a series of reactions to form the pyrrolidine ring with the desired stereochemistry at the C-3 position. This often involves protection of the amino and carboxyl groups, followed by reduction and cyclization.

-

Step 3: Introduction of the Amino Group. An amino group is introduced at the 3-position, which may involve conversion of a hydroxyl group to an azide followed by reduction.

-

Step 4: Deprotection. Finally, any protecting groups are removed to yield (R)-3-aminopyrrolidine.

Coupling Reaction:

-

Step 1: Reaction of Quinolone Core and Side Chain. The synthesized 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid is reacted with (R)-3-aminopyrrolidine in a suitable solvent such as pyridine or dimethyl sulfoxide (DMSO) at an elevated temperature. A base, such as triethylamine or potassium carbonate, is often used to facilitate the nucleophilic aromatic substitution reaction, where the amino group of the pyrrolidine displaces the chlorine atom at the C-7 position of the quinolone core.

-

Step 2: Purification. The resulting this compound is then purified by recrystallization or chromatography to yield the final product.

Mechanism of Action

Like other fluoroquinolones, this compound exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is essential for the initiation of DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

By binding to and stabilizing the enzyme-DNA complex, this compound traps these enzymes in a state where they are unable to religate the cleaved DNA strands. This leads to the accumulation of double-strand DNA breaks, which ultimately triggers bacterial cell death.

Experimental Data

Antibacterial Activity

This compound demonstrated potent in vitro activity against a broad range of bacterial pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) for this compound against various Gram-positive and Gram-negative bacteria.

| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Gram-Positive Aerobes | ||

| Staphylococcus aureus (MSSA) | 0.03 | 0.06 |

| Staphylococcus aureus (MRSA) | 0.5 | 2 |

| Streptococcus pneumoniae | 0.06 | 0.12 |

| Enterococcus faecalis | 0.25 | 0.5 |

| Gram-Negative Aerobes | ||

| Escherichia coli | 0.03 | 0.12 |

| Klebsiella pneumoniae | 0.06 | 0.25 |

| Pseudomonas aeruginosa | 0.5 | 2 |

| Haemophilus influenzae | ≤0.015 | ≤0.015 |

| Anaerobes | ||

| Bacteroides fragilis group | 0.25 | 1 |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound was characterized by good oral bioavailability and a moderate elimination half-life.

| Parameter | Value |

| Bioavailability (Oral) | ~90% |

| Peak Plasma Concentration (Cmax) | 1.5 - 2.5 μg/mL (200 mg dose) |

| Time to Peak Concentration (Tmax) | 1 - 2 hours |

| Elimination Half-life (t1/2) | 5 - 7 hours |

| Volume of Distribution (Vd) | 1.5 - 2.5 L/kg |

| Protein Binding | ~50% |

| Primary Route of Elimination | Renal |

Conclusion

This compound stands as a notable example of a highly potent fluoroquinolone antibiotic whose clinical development was curtailed by unforeseen adverse effects. Its story underscores the critical importance of thorough safety profiling in drug development. The technical information presented in this guide, from its synthesis to its mechanism of action and antibacterial activity, provides a comprehensive resource for researchers. The journey of this compound offers valuable lessons and a strong foundation for the rational design of future antibacterial agents with improved efficacy and safety profiles.

References

- 1. Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: synthesis and antibacterial activity of 7-(4-(aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6- fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid (LB20304) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US3254124A - Aminoketones and methods for their production - Google Patents [patents.google.com]

- 3. Design, synthesis and evaluation of this compound triazole hybrids as a new type of antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Clinafloxacin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro activity of clinafloxacin, a fluoroquinolone antibiotic, against a range of clinically significant Gram-positive bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on this compound's efficacy, mechanism of action, and the methodologies used for its evaluation.

This compound has demonstrated potent activity against a broad spectrum of Gram-positive pathogens, including strains resistant to other classes of antibiotics. Its primary mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to bacterial cell death.[1][2][3][4] This dual-targeting characteristic is crucial for its efficacy, particularly against organisms like Streptococcus pneumoniae, where mutations in both enzymes are necessary to confer high-level resistance.[5]

Quantitative In Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against various Gram-positive bacteria, providing a quantitative measure of its potency. The data is compiled from multiple studies and presented to facilitate comparative analysis.

Table 1: Activity of this compound against Staphylococcus aureus

| Isolate Phenotype | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

| Ciprofloxacin-Susceptible | 96 | --- | --- | --- | [6] |

| Methicillin-Susceptible (MSSA) | 16 (Cipro-R) | ≤0.06 - 2 | --- | 1 | [7] |

| Methicillin-Resistant (MRSA) | 251 | --- | --- | --- | [7] |

| MRSA (Ciprofloxacin-Susceptible) | 62 | ≤0.06 - 2 | --- | --- | [7] |

| MRSA (Ciprofloxacin-Resistant) | 189 | --- | --- | 1 | [7] |

| Methicillin-Resistant | --- | --- | --- | --- | [8] |

| Ciprofloxacin-Resistant | 21 | --- | --- | --- | [9] |

| Reduced Vancomycin Susceptibility | 3 | 0.5 - 2 | --- | --- | [10] |

Note: "---" indicates data not available in the cited sources.

Table 2: Activity of this compound against Streptococcus pneumoniae

| Isolate Phenotype | No. of Isolates | MIC (μg/mL) | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

| Penicillin-Resistant | 236 | --- | --- | --- | --- | [11] |

| Wild-Type (7785) | 1 | 0.125 | --- | --- | --- | [5][12] |

| gyrA or parC mutant | --- | --- | --- | --- | --- | [5] |

| parC-gyrA double mutant | --- | 1 | --- | --- | --- | [5] |

| Ciprofloxacin-Susceptible | 1 (2349) | 0.12 | --- | --- | --- | [13] |

| Ciprofloxacin-Resistant | 1 (4371) | 0.5 | --- | --- | --- | [14][13] |

Note: "---" indicates data not available in the cited sources.

Table 3: Activity of this compound against Enterococcus Species

| Species | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

| Enterococcus spp. | 140 | --- | --- | 0.5 | [15] |

| E. faecalis | 107 | --- | --- | --- | [15] |

| E. faecium | 29 | --- | --- | --- | [15] |

| Multidrug-Resistant E. faecium | 15 | --- | --- | --- | [16] |

| Ciprofloxacin-Resistant Enterococcus spp. | 15 | --- | --- | --- | [9] |

Note: "---" indicates data not available in the cited sources.

Mechanism of Action: Dual Inhibition of Topoisomerases

This compound exerts its bactericidal effect by inhibiting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[1][3][4] In Gram-positive bacteria such as Staphylococcus aureus, DNA gyrase is the primary target, while in others like Streptococcus pneumoniae, both enzymes are targeted with high affinity.[1][5] This dual-targeting mechanism is a key advantage, as it requires mutations in the genes encoding both enzymes for high-level resistance to emerge.[5] The inhibition of these enzymes prevents the relaxation of supercoiled DNA and the decatenation of daughter chromosomes following replication, respectively. This disruption of DNA processes leads to a cessation of cell division and ultimately, cell death.

Caption: Mechanism of action of this compound in Gram-positive bacteria.

Experimental Protocols

The in vitro activity data presented in this guide were primarily determined using standardized antimicrobial susceptibility testing methods, namely broth microdilution and agar dilution. The general procedures for these methods as recommended by the Clinical and Laboratory Standards Institute (CLSI) are outlined below.

Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Workflow:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.

-

Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium overnight. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.

-

Inoculation: A standardized volume of the prepared bacterial inoculum is added to each well of a microtiter plate containing the serially diluted this compound. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Caption: General workflow for the broth microdilution susceptibility test.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium upon which the bacteria are then inoculated.

Workflow:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared.

-

Preparation of Agar Plates: A series of Mueller-Hinton agar plates are prepared, each containing a different concentration of this compound. This is achieved by adding the appropriate volume of the this compound stock solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method (0.5 McFarland standard).

-

Inoculation: The standardized bacterial suspensions are applied to the surface of the agar plates using a multipoint inoculator, which delivers a defined volume of inoculum (typically resulting in a final concentration of 10⁴ CFU per spot).

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours. For fastidious organisms like Streptococcus pneumoniae, incubation may be in an atmosphere of 5% CO₂.

-

Interpretation: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Conclusion

This compound exhibits potent in vitro activity against a wide range of Gram-positive bacteria, including clinically challenging isolates such as methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae. Its dual-targeting mechanism of action is a significant advantage in overcoming resistance. The standardized methodologies of broth microdilution and agar dilution are crucial for the accurate determination of its in vitro efficacy. Despite its promising antibacterial profile, the clinical development of this compound was halted due to safety concerns.[2][4] Nevertheless, the data on its spectrum of activity remain valuable for research and the development of future antimicrobial agents.

References

- 1. This compound (AM-1091; CI-960) | DNA gyrase/Topoisomerase inhibitor | fluoroquinolone| CAS 105956-97-6 | InvivoChem [invivochem.com]

- 2. youtube.com [youtube.com]

- 3. This compound - Wikiwand [wikiwand.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Comparative activities of this compound, grepafloxacin, levofloxacin, moxifloxacin, ofloxacin, sparfloxacin, and trovafloxacin and nonquinolones linozelid, quinupristin-dalfopristin, gentamicin, and vancomycin against clinical isolates of ciprofloxacin-resistant and -susceptible Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative Activities of this compound, Grepafloxacin, Levofloxacin, Moxifloxacin, Ofloxacin, Sparfloxacin, and Trovafloxacin and Nonquinolones Linozelid, Quinupristin-Dalfopristin, Gentamicin, and Vancomycin against Clinical Isolates of Ciprofloxacin-Resistant and -Susceptible Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Activities of this compound against Contemporary Clinical Bacterial Isolates from 10 North American Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activity of this compound against fluoroquinolone resistant Spanish clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activity of this compound, trovafloxacin, quinupristin/dalfopristin, and other antimicrobial agents versus Staphylococcus aureus isolates with reduced susceptibility to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activities of trovafloxacin, gatifloxacin, this compound, sparfloxacin, levofloxacin, and ciprofloxacin against penicillin-resistant Streptococcus pneumoniae in an in vitro infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. scispace.com [scispace.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. In vitro activity of sparfloxacin and this compound against multidrug-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activity of this compound against multidrug-resistant Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

Clinafloxacin's Spectrum of Activity Against Gram-negative Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clinafloxacin is a fourth-generation fluoroquinolone antibiotic characterized by its broad-spectrum activity against a wide range of bacterial pathogens, including many clinically significant Gram-negative organisms.[1] Despite its potent in vitro activity, clinical development was halted due to adverse effects.[1] However, its robust antibacterial profile continues to make it a subject of research interest, particularly in the context of antibiotic resistance. This technical guide provides a comprehensive overview of this compound's in vitro activity against key Gram-negative bacteria, details the experimental methodologies used for its evaluation, and illustrates its mechanism of action and resistance pathways.

In Vitro Antimicrobial Activity

The in vitro potency of this compound against a diverse array of Gram-negative bacteria has been documented in numerous studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, including MIC₅₀, MIC₉₀, and MIC ranges, for this compound against various species. This data is crucial for understanding its potential efficacy and for comparative analyses with other antimicrobial agents.

Table 1: Activity of this compound against Enterobacterales

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Escherichia coli | 61 (ciprofloxacin-resistant) | - | - | - | [2] |

| Klebsiella pneumoniae | 12 (ciprofloxacin-resistant) | - | - | - | [2] |

| Proteus mirabilis | 7 (ciprofloxacin-resistant) | - | - | - | [2] |

| Serratia marcescens | 21 (ciprofloxacin-resistant) | - | - | - | [2] |

| Enterobacter cloacae | 4 (ciprofloxacin-resistant) | - | - | - | [2] |

| Enterobacterales (various) | 247 (ciprofloxacin-resistant) | - | - | - | [3] |

Note: Specific MIC₅₀ and MIC₉₀ values for ciprofloxacin-resistant Enterobacterales were not provided in the referenced abstracts; however, it was noted that 66% of 247 nonfastidious Gram-negative isolates resistant to ciprofloxacin were susceptible to this compound.[3] Another study reported that 65.6% of ciprofloxacin-resistant E. coli, 75% of K. pneumoniae, 71.4% of P. mirabilis, 28.6% of S. marcescens, and 75% of E. cloacae were susceptible to this compound.[2]

Table 2: Activity of this compound against Non-fermenting Gram-negative Bacilli

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | 107 | - | 0.25 - 2.0 | - | [4] |

| Acinetobacter baumannii | 154 | 0.75 | 2 | 0.023 - >4 | [5] |

| Acinetobacter baumannii | - | - | 4 | 0.008 - 8 | [6] |

Table 3: Activity of this compound against Fastidious Gram-negative Bacteria

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Haemophilus influenzae | - | - | - | - | [3] |

| Neisseria gonorrhoeae | - | - | - | - | - |

Note: While specific MIC values for H. influenzae and N. gonorrhoeae were mentioned to have been tested in a large study, the detailed results were not available in the provided search results.[3]

Experimental Protocols

The determination of this compound's in vitro activity relies on standardized antimicrobial susceptibility testing methods. The most common methods cited in the literature are broth microdilution, agar dilution, and the Epsilometer test (E-test). These procedures are performed in accordance with guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9][10][11][12][13]

Broth Microdilution Method (CLSI M07)

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[7][8][9][10][11][12][13]

1. Preparation of Antimicrobial Solutions:

-

A stock solution of this compound is prepared at a high concentration in a suitable solvent.

-

Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentrations in the microtiter plate wells.

2. Inoculum Preparation:

-

Bacterial colonies from a fresh (18-24 hour) agar plate are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

-

The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

-

Each well of a 96-well microtiter plate, containing the serially diluted this compound, is inoculated with the standardized bacterial suspension.

-

A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method (CLSI M07)

The agar dilution method involves the incorporation of the antimicrobial agent into an agar medium.[7][8][9][10][11][12][13]

1. Preparation of Antimicrobial-Containing Agar Plates:

-

A stock solution of this compound is prepared.

-

Serial two-fold dilutions of the stock solution are added to molten Mueller-Hinton agar (MHA) at 45-50°C.

-

The agar is then poured into sterile petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

2. Inoculum Preparation:

-

The bacterial inoculum is prepared as described for the broth microdilution method, achieving a turbidity equivalent to a 0.5 McFarland standard.

-

This suspension is further diluted to yield a final inoculum of approximately 10⁴ CFU per spot on the agar plate.

3. Inoculation and Incubation:

-

A multipoint inoculator is used to spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates, including the growth control plate.

-

The plates are allowed to dry and then incubated at 35°C ± 2°C for 16-20 hours.

4. Interpretation of Results:

-

The MIC is the lowest concentration of this compound that prevents any visible growth, a faint haze, or more than one colony.

Epsilometer Test (E-test)

The E-test is a gradient diffusion method that provides a quantitative MIC value.

1. Inoculum Preparation and Plating:

-

A standardized bacterial suspension (0.5 McFarland) is prepared.

-

A sterile cotton swab is dipped into the suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

2. Application of E-test Strip:

-

A plastic strip impregnated with a predefined gradient of this compound is placed on the surface of the inoculated agar.

3. Incubation:

-

The plate is incubated at 35°C ± 2°C for 16-20 hours.

4. Interpretation of Results:

-

An elliptical zone of inhibition forms around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Mechanism of Action and Resistance Pathways

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

This compound, like other fluoroquinolones, exerts its bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][14][15] These enzymes are essential for DNA replication, repair, and recombination.

-

DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the DNA, a process crucial for the initiation of DNA replication.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

This compound binds to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved.[4][14] This leads to the accumulation of double-strand DNA breaks, inhibition of DNA synthesis, and ultimately, cell death.

Resistance Mechanisms in Gram-negative Bacteria

Resistance to fluoroquinolones, including this compound, in Gram-negative bacteria can arise through several mechanisms. The most significant are target site mutations and alterations in drug efflux.

-

Target Site Mutations: Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the A subunits of DNA gyrase and topoisomerase IV, respectively, are a primary cause of resistance. These mutations alter the drug-binding site, reducing the affinity of this compound for its targets.

-

Efflux Pumps: Gram-negative bacteria possess various multidrug efflux pumps, such as the Resistance-Nodulation-Division (RND) family of transporters (e.g., AcrAB-TolC in E. coli).[5][6][16][17][18] Overexpression of these pumps can actively extrude this compound from the bacterial cell, preventing it from reaching its intracellular targets at effective concentrations.

Conclusion

This compound demonstrates potent in vitro activity against a broad spectrum of Gram-negative bacteria, including challenging pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, as well as various members of the Enterobacterales. Its mechanism of action, through the inhibition of DNA gyrase and topoisomerase IV, is well-characterized, as are the primary mechanisms of resistance. While its clinical application has been limited, the data presented in this guide underscore its significance as a reference compound in antimicrobial research and drug development efforts aimed at overcoming fluoroquinolone resistance. The detailed experimental protocols provide a framework for the continued evaluation of novel antimicrobial agents against these important Gram-negative pathogens.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. In vitro activity of this compound against fluoroquinolone resistant Spanish clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Activities of this compound against Contemporary Clinical Bacterial Isolates from 10 North American Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RND-type drug efflux pumps from Gram-negative bacteria: molecular mechanism and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. standards.globalspec.com [standards.globalspec.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. researchgate.net [researchgate.net]

- 15. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 18. Frontiers | Efflux pumps of Gram-negative bacteria: what they do, how they do it, with what and how to deal with them [frontiersin.org]

Clinafloxacin's Potent In Vitro Activity Against Anaerobic Pathogens: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Clinafloxacin, an investigational fluoroquinolone antibiotic, has demonstrated significant in vitro activity against a broad spectrum of anaerobic bacteria, a characteristic that distinguishes it from many earlier-generation fluoroquinolones.[1][2][3] Despite its promising antimicrobial profile, clinical development of this compound was halted due to safety concerns, including phototoxicity and hypoglycemia.[1][4] This guide provides a detailed examination of the susceptibility of anaerobic pathogens to this compound, presenting key quantitative data, experimental methodologies, and the underlying mechanism of action.

Quantitative Susceptibility Data

The in vitro potency of this compound against anaerobic bacteria has been evaluated in several studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against a variety of clinically significant anaerobic isolates. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Anaerobic Species | Number of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Reference |

| Bacteroides fragilis group | 1000 | 0.5 | 1 | ≤0.06 - >128 | [5] |

| Bacteroides fragilis | 94 | - | - | - | [6] |

| Other B. fragilis group isolates | - | - | - | - | [6] |

| Prevotella spp. | - | - | - | - | [6] |

| Fusobacterium mortiferum-varium group | - | - | - | - | [6] |

| Non-sporing gram-positive bacilli | - | - | - | - | [6] |

| Clostridium spp. (other than C. difficile) | - | - | - | - | [6] |

| Clostridium difficile | 8 | >2 | >2 | - | [6] |

Table 1: Susceptibility of Various Anaerobic Bacteria to this compound. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

| Organism | Number of Strains | This compound MIC50 (μg/mL) | This compound MIC90 (μg/mL) | Cefoxitin MIC50 (μg/mL) | Cefoxitin MIC90 (μg/mL) |

| Bacteroides fragilis group | 115 | 0.25 | 0.5 | 8 | 32 |

| Non-B. fragilis Bacteroides, Prevotella, and Porphyromonas spp. | 116 | 0.125 | 0.5 | 4 | 16 |

| Fusobacterium spp. | 40 | 0.125 | 0.25 | 0.5 | 4 |

| Peptostreptococci | 58 | 0.125 | 0.25 | 1 | 4 |

| Gram-positive non-spore-forming rods | 48 | 0.125 | 0.5 | 2 | 8 |

| Clostridium spp. | 51 | 0.125 | 0.5 | 2 | 16 |

Table 2: Comparative in vitro activities of this compound and Cefoxitin against anaerobic bacteria. Data adapted from a study comparing a new fluoroquinolone (Bay y3118) to other agents, with this compound data included for context on fluoroquinolone activity.[7] Note that this table presents data for a different fluoroquinolone, but provides a relevant comparison point for the activity of this class of antibiotics against anaerobes.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][4][8] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, leading to double-strand DNA breaks and ultimately cell death.[8][9]

Caption: this compound's mechanism of action targeting bacterial DNA gyrase and topoisomerase IV.

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity against anaerobic bacteria has primarily been conducted using standardized methods such as agar dilution and broth microdilution.[10][11][12] These methods follow guidelines established by bodies like the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[6][13][14]

Agar Dilution Method

The agar dilution technique is a reference method for anaerobic susceptibility testing.[13]

-

Media Preparation: A basal medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood, is prepared.[6] Wilkins-Chalgren agar is another medium that has been used.[5]

-

Antimicrobial Incorporation: Serial twofold dilutions of this compound are incorporated into the molten agar.

-

Inoculum Preparation: A standardized inoculum of each anaerobic isolate is prepared, typically to a concentration of 10^5 colony-forming units (CFU) per spot.

-

Inoculation: The bacterial suspensions are applied to the surface of the agar plates containing the different concentrations of this compound using a multipoint replicator.

-

Incubation: The plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.

-

MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth.

Broth Microdilution Method

Broth microdilution is another commonly used method for determining MICs.[10][11][12]

-

Media Preparation: A suitable broth medium, such as Wilkins-Chalgren broth, is used.[12]

-

Antimicrobial Dilution: Serial twofold dilutions of this compound are prepared in the broth within the wells of a microtiter plate.

-

Inoculum Preparation: A standardized inoculum of each anaerobic isolate is prepared and added to each well.

-

Incubation: The microtiter plates are incubated in an anaerobic environment at 35-37°C for 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that prevents visible turbidity.

Quality Control

In all susceptibility testing, quality control is paramount. This involves the concurrent testing of reference strains with known MICs to ensure the accuracy and reproducibility of the results. For anaerobic susceptibility testing, common quality control strains include Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741.[12][15]

Caption: A generalized workflow for determining the MIC of this compound against anaerobic bacteria.

Conclusion

This compound exhibits excellent in vitro activity against a wide range of clinically important anaerobic bacteria, including the Bacteroides fragilis group, Prevotella spp., Fusobacterium spp., and Clostridium spp.[5][6] Its potency is generally superior to that of earlier fluoroquinolones.[11] The mechanism of action is consistent with other fluoroquinolones, involving the inhibition of DNA gyrase and topoisomerase IV.[1][4] Standardized methodologies, such as agar dilution and broth microdilution, have been crucial in defining the susceptibility profiles of anaerobic pathogens to this agent. While its clinical development was discontinued, the data on this compound's antianaerobic activity remain valuable for understanding the structure-activity relationships of fluoroquinolones and for the development of future antimicrobial agents targeting these challenging pathogens.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Quinolone activity against anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro susceptibility of anaerobes to quinolones in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Comparative In Vitro Activities of this compound and Trovafloxacin against 1,000 Isolates of Bacteroides fragilis Group: Effect of the Medium on Test Results - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Susceptibilities of 428 gram-positive and -negative anaerobic bacteria to Bay y3118 compared with their susceptibilities to ciprofloxacin, clindamycin, metronidazole, piperacillin, piperacillin-tazobactam, and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Methods for testing the susceptibility of anaerobic bacteria to two fluoroquinolone compounds, PD 131628 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. journals.asm.org [journals.asm.org]

- 14. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Activities of this compound against Contemporary Clinical Bacterial Isolates from 10 North American Centers - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Clinafloxacin: A Preclinical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Clinafloxacin (also known as CI-960 or AM-1091) is a potent, broad-spectrum fluoroquinolone antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1] Despite its promising antimicrobial profile, the clinical development of this compound was halted due to safety concerns, specifically the risk of serious side effects.[2] Consequently, detailed public-domain data on its pharmacokinetics and bioavailability in standard preclinical animal models such as rats, dogs, and monkeys is notably scarce. This guide synthesizes the available information, primarily focusing on human pharmacokinetic data as a reference, and outlines the general experimental protocols and analytical methodologies relevant to the preclinical assessment of a compound like this compound.

Introduction

Pharmacokinetic Profile

While comprehensive tables of preclinical pharmacokinetic data for this compound are not available in the cited literature, this section presents the well-documented human pharmacokinetic parameters to serve as a valuable reference for researchers.

Human Pharmacokinetics

Studies in healthy volunteers have characterized the pharmacokinetic profile of this compound following both oral and intravenous administration.[1][4]

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Oral Administration)

| Dose (mg) | Cmax (μg/mL) | Tmax (h) | t½ (h) | AUC₀-∞ (μg·h/mL) |

| 25 | 0.35 | ~0.67 | 5.2 | 1.8 |

| 50 | 0.65 | ~0.67 | 5.2 | 3.5 |

| 100 | 1.25 | ~0.67 | 5.2 | 7.0 |

| 200 | 2.45 | ~0.67 | 5.2 | 14.5 |

Data extrapolated from figures and text in Bron et al., 1996.[4]

Table 2: Single- and Multiple-Dose Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Oral and IV)

| Administration Route & Dose | Cmax (μg/mL) | Tmax (h) | t½ (h) | Bioavailability (%) |

| Single Oral (100-800 mg) | Proportional to dose | ~2 | 4-6 | ~90% |

| Multiple Oral (200 mg, twice daily) | - | - | 5-7 | - |

| Single IV (100-400 mg) | Proportional to dose | - | 4-6 | - |

Data summarized from Randinitis et al., 2001.[1]

Following oral administration, this compound is rapidly absorbed, with maximum plasma concentrations (Cmax) generally reached within 2 hours.[1] The Cmax and the area under the concentration-time curve (AUC) increase proportionally with the dose, indicating linear pharmacokinetics.[1][4] The terminal elimination half-life (t½) ranges from 4 to 7 hours.[1] this compound exhibits high oral bioavailability, approximately 90%.[1]

Preclinical Pharmacokinetics (Inferred)

While specific data is lacking, general pharmacokinetic characteristics of fluoroquinolones in preclinical species can be inferred. Typically, these compounds are well-absorbed orally, although bioavailability can vary between species.[5] For instance, the oral bioavailability of ciprofloxacin is variable in dogs and poor in ruminants.[5] Elimination pathways for fluoroquinolones in animals include both renal and biliary excretion.[5] One study noted that in vivo studies in rats indicated that co-administration of this compound resulted in approximately 50% higher plasma concentrations of theophylline, suggesting an interaction, but did not provide the pharmacokinetic data for this compound itself.

Experimental Protocols

Detailed experimental protocols from preclinical studies of this compound are not publicly available. However, based on standard practices for pharmacokinetic studies and methodologies described for human studies and other fluoroquinolones, the following protocols can be outlined.

Animal Models

Standard preclinical pharmacokinetic studies would typically involve Sprague-Dawley or Wistar rats, Beagle dogs, and Cynomolgus or Rhesus monkeys. Animals would be fasted overnight prior to drug administration.

Drug Administration and Sample Collection

-

Intravenous (IV) Administration: this compound would be formulated in a suitable vehicle (e.g., sterile water or 5% dextrose in water) and administered as a slow bolus or infusion into a cannulated vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).

-

Oral (PO) Administration: The drug would be administered via oral gavage as a solution or suspension.

-

Blood Sampling: Serial blood samples would be collected at predetermined time points post-dosing from a cannulated artery or vein (e.g., jugular vein) into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma would be separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

-

Urine and Feces Collection: For excretion studies, animals would be housed in metabolism cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 or 48 hours).

Bioanalytical Method

The concentration of this compound in plasma and urine samples would be determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or fluorescence detection, a common technique for fluoroquinolones.

-

Sample Preparation: Plasma samples would typically undergo protein precipitation with an organic solvent like acetonitrile or perchloric acid.[1][6] Solid-phase extraction (SPE) could also be used for sample clean-up and concentration.

-

Chromatographic Conditions:

-

Validation: The method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Mandatory Visualizations

Experimental Workflow

Caption: Generalized workflow for a preclinical pharmacokinetic study.

Mechanism of Action

Caption: Mechanism of action of this compound.

Conclusion

This compound is a fluoroquinolone with potent antibacterial activity, but its development was ceased due to safety issues. This has resulted in a scarcity of publicly available preclinical pharmacokinetic data in common animal models. While this guide provides a comprehensive overview of the known human pharmacokinetics and outlines the standard experimental protocols that would be employed in preclinical studies, the lack of animal-specific Cmax, Tmax, AUC, half-life, and bioavailability data represents a significant knowledge gap. The provided human data can serve as a useful benchmark for researchers, and the detailed methodologies offer a blueprint for designing and conducting pharmacokinetic evaluations of similar compounds. Further investigation into unpublished or proprietary data would be necessary to construct a complete preclinical pharmacokinetic profile of this compound.

References

- 1. Pharmacokinetics of this compound after Single and Multiple Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. The tolerance and pharmacokinetics of this compound (CI-960) in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 6. This compound Pharmacokinetics in Subjects with Various Degrees of Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

Clinafloxacin's Potent Inhibition of Bacterial Topoisomerase IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clinafloxacin, a fluoroquinolone antibiotic, demonstrates potent inhibitory activity against bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This technical guide provides an in-depth analysis of the mechanism of action of this compound on bacterial topoisomerase IV, with a particular focus on Streptococcus pneumoniae. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the inhibitory pathway and experimental workflows. This document is intended to serve as a critical resource for researchers engaged in the study of antibacterial agents and the development of novel therapeutics.

Introduction to Bacterial Topoisomerase IV and the Action of this compound

Bacterial topoisomerase IV is an essential enzyme that plays a critical role in DNA replication.[1][2] It is a heterotetrameric enzyme composed of two ParC and two ParE subunits.[1] The primary function of topoisomerase IV is the decatenation of daughter chromosomes following DNA replication, a crucial step for proper cell division.[2] It resolves intertwined DNA by catalyzing the passage of one DNA duplex through a transient double-strand break in another.[1]

This compound, like other fluoroquinolones, exerts its bactericidal effect by targeting this enzymatic process. The drug does not bind to the free enzyme but rather to the topoisomerase IV-DNA complex.[3] This interaction stabilizes the "cleavage complex," in which the DNA is cleaved and covalently attached to the enzyme.[3] By preventing the re-ligation of the broken DNA strands, this compound introduces lethal double-strand breaks into the bacterial chromosome, ultimately leading to cell death.[3] Notably, in Streptococcus pneumoniae, this compound exhibits a dual-targeting mechanism, acting on both DNA gyrase and topoisomerase IV.[4][5][6]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound against bacterial topoisomerase IV has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MICs) against whole bacterial cells and 50% inhibitory concentrations (IC50) against the purified enzyme.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Streptococcus pneumoniae

| Strain Description | gyrA Status | parC Status | This compound MIC (µg/mL) | Reference |

| Wild-Type (7785) | Wild-Type | Wild-Type | 0.125 | [4][6] |

| First-Step Mutant | Mutant | Wild-Type | 0.25 | [4][6] |

| Second-Step Mutant | Mutant | Mutant | 1.0 | [4][6] |

| Third-Step Mutant | Double Mutant | Mutant | 6.0 | [4][6] |

| Fourth-Step Mutant | Double Mutant | Double Mutant | 32 - 64 | [4][6] |

Table 2: In Vitro Inhibition of Streptococcus pneumoniae Topoisomerases by this compound

| Enzyme | Assay Type | This compound IC50 (µM) | Reference |

| Topoisomerase IV | Decatenation | 1 - 2.5 | [7] |

| DNA Gyrase | Supercoiling | 2.5 | [7] |

Experimental Protocols

Topoisomerase IV Decatenation Assay

This assay measures the ability of this compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

-

Purified S. pneumoniae Topoisomerase IV (ParC and ParE subunits)[8]

-

Catenated kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM HEPES-KOH pH 7.9, 100 mM potassium glutamate, 6 mM magnesium acetate, 4 mM DTT, 2 mM spermidine, 1 mM ATP, 50 µg/mL albumin)[9]

-

This compound stock solution

-

Stop Buffer (e.g., 0.77% SDS, 77.5 mM EDTA)[10]

-

Proteinase K

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, kDNA (e.g., 200 ng), and varying concentrations of this compound.[9]

-